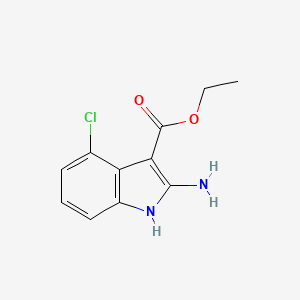
Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate
概要
説明
Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate is a chemical compound with the linear formula C11H12N2O2 . It belongs to the family of heterocyclic organic compounds known as indoles . Indoles are significant in natural products and drugs, playing a crucial role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers due to their biological properties and potential to be the target . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.23 . More detailed physical and chemical properties could not be found in the available resources.科学的研究の応用
Synthesis and Transformation
Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate is involved in various synthetic processes. For instance, it participates in the synthesis of pyrimido[1,2-a]indoles through a three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates. This process highlights sequential Sonogashira and [3+3] cyclocondensation reactions (Gupta et al., 2011).
Chemical Functionalities Optimization
In the field of medicinal chemistry, the optimization of chemical functionalities of related compounds like indole-2-carboxamides is significant for allosteric modulation of certain receptors. Such optimization involves critical chain lengths, electron withdrawing groups, and amino substituents, impacting binding affinity and cooperativity (Khurana et al., 2014).
Antiarrhythmic Agents Synthesis
N-Ethylation of substituted ethyl 1H-indole-2-carboxylates, related to this compound, has been explored for the synthesis of potential new antiarrhythmic agents. This involves treating these compounds with aryl amines to produce indole-2-carboxamide analogues (Javed & Shattat, 2005).
Indole Derivatives Chlorination
The chlorination of indole derivatives, including compounds similar to this compound, has been studied using ethyl N,N-dichlorocarbamate. This process leads to the production of various chlorinated oxindoles, demonstrating the chemical versatility of these compounds (Muchowski, 1970).
作用機序
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are often the result of the compound’s interaction with multiple receptors in the body .
The specific biochemical pathways affected by indole derivatives can vary widely depending on the specific compound and its targets . Similarly, the pharmacokinetics, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties, of indole derivatives can also vary .
The molecular and cellular effects of an indole derivative’s action would depend on its specific targets and mode of action . Environmental factors, such as pH, temperature, and the presence of other compounds, could potentially influence the compound’s action, efficacy, and stability .
将来の方向性
特性
IUPAC Name |
ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-8-6(12)4-3-5-7(8)14-10(9)13/h3-5,14H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXPPYLRQKXNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668217 | |
| Record name | Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1126602-44-5 | |
| Record name | Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

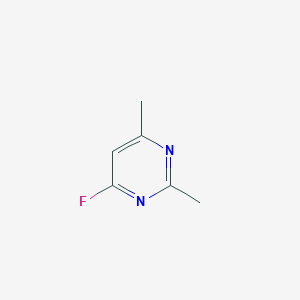
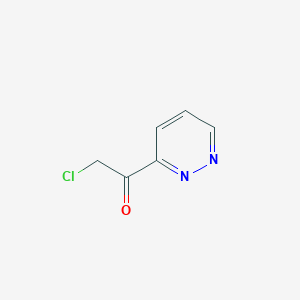

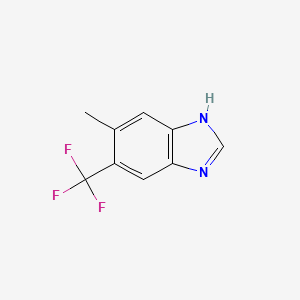
![Pyrido[3,4-b]pyrazin-7-amine](/img/structure/B1500396.png)
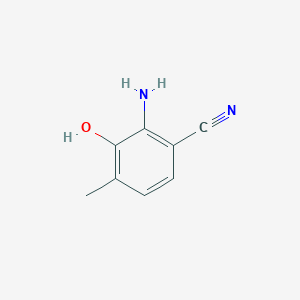



![6-methyl-5H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B1500413.png)
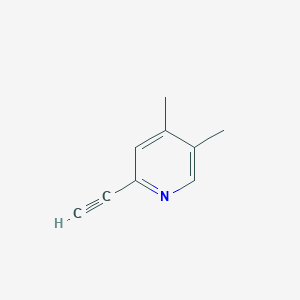
![1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1500419.png)

